4-Fluoro-4-(m-tolyl)piperidine
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Overview
Description
4-Fluoro-4-(m-tolyl)piperidine is a heterocyclic compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound features a piperidine ring substituted with a fluorine atom and a methylphenyl group. It is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural properties .
Preparation Methods
The synthesis of 4-Fluoro-4-(m-tolyl)piperidine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant.
Multistep Synthesis: This approach may involve several steps, including Friedel-Crafts acylation, nitration, and reduction reactions. Each step requires specific reagents and conditions to achieve the desired product.
Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Fluoro-4-(m-tolyl)piperidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-4-(m-tolyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(m-tolyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence enhances the compound’s metabolic stability and modifies its electronic properties, affecting its interaction with biological targets . The piperidine ring structure allows for the formation of stable conformations, which can interact with enzymes, receptors, and other proteins .
Comparison with Similar Compounds
4-Fluoro-4-(m-tolyl)piperidine can be compared with other fluorinated piperidine derivatives, such as 3-fluoropiperidine and 4-fluoropiperidine . These compounds share similar structural features but differ in their substitution patterns and resulting chemical properties. The unique combination of a fluorine atom and a methylphenyl group in this compound provides distinct electronic and steric effects, making it a valuable compound for research and development .
Similar compounds include:
- 3-Fluoropiperidine
- 4-Fluoropiperidine
- 4-(m-Tolyl)piperidine
These compounds are used in various research applications and provide insights into the behavior of fluorinated piperidines .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-(3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-10-3-2-4-11(9-10)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
UWJUHNGPBVORQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)F |
Origin of Product |
United States |
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